molecular formula C16H13NO5 B14567826 Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- CAS No. 61415-69-8

Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro-

Cat. No.: B14567826
CAS No.: 61415-69-8
M. Wt: 299.28 g/mol
InChI Key: BFIIDBULRZRMDB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- is an organic compound with the molecular formula C16H13NO5 It is a derivative of benzoic acid, characterized by the presence of a 3,4-dimethylbenzoyl group and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- typically involves the acylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation, where benzoic acid is reacted with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The nitro group can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion to amino derivatives.

    Substitution: Halogenated or alkylated products depending on the substituent introduced.

Scientific Research Applications

Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The benzoyl group may facilitate binding to specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-(3,4-dimethylbenzoyl)-: Lacks the nitro group, resulting in different chemical and biological properties.

    Benzoic acid, 2-(3,4-dimethylbenzoyl)-4-nitro-: Similar structure but with the nitro group at the 4-position, leading to variations in reactivity and applications.

    Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-amino-:

Uniqueness

Benzoic acid, 2-(3,4-dimethylbenzoyl)-5-nitro- is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The combination of the 3,4-dimethylbenzoyl and nitro groups imparts distinct chemical properties, making it valuable for specialized research and industrial purposes.

Properties

CAS No.

61415-69-8

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

2-(3,4-dimethylbenzoyl)-5-nitrobenzoic acid

InChI

InChI=1S/C16H13NO5/c1-9-3-4-11(7-10(9)2)15(18)13-6-5-12(17(21)22)8-14(13)16(19)20/h3-8H,1-2H3,(H,19,20)

InChI Key

BFIIDBULRZRMDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C

Origin of Product

United States

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